4-(4-chlorophenoxy)-2-(2-methyl-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
4-(4-chlorophenoxy)-2-(2-methyl-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H13ClN2O5 and its molecular weight is 408.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.0512992 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Agrochemical Impurities
Research has investigated the profile and amount of dioxin impurity in agrochemicals, including chloronitrofen, which is structurally related to the chemical . The study found that certain herbicides produced during the 1960s and 1970s contained high concentrations of dioxins and furans (Masunaga, Takasuga, & Nakanishi, 2001).
Polymer Science
A study on polymers discussed the synthesis and copolymerization of Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM), relevant due to its structural resemblance to the compound . The research found significant interactions between azo and BEM side groups, impacting birefringence and cooperative motion in polymers (Meng, Natansohn, Barrett, & Rochon, 1996).
Crystal and Molecular Structure Analysis
The isoindoline compound, closely related structurally to the compound , was synthesized and characterized through various spectroscopic methods. The study included crystal structure determination and computational studies, which are crucial for understanding the physical and chemical properties of such compounds (Evecen, Duru, Tanak, & Agar, 2016).
Biochemical Applications
Research into indolequinones, which have a structural component similar to the compound , examined the rates of elimination of nitrophenol as a model for drug release. This study is relevant for understanding the potential use of similar compounds in drug delivery systems (Everett et al., 2001).
Electrochemical Applications
A study investigated the redox behavior of electroactive molecules, including derivatives of isoindole-4,7-dione, which is structurally related to the compound . This research is crucial for applications in organic cathode materials in devices like Li-ion batteries (Karlsson, Jämstorp, Strømme, & Sjödin, 2012).
Properties
IUPAC Name |
4-(4-chlorophenoxy)-2-(2-methyl-4-nitrophenyl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O5/c1-12-11-14(24(27)28)7-10-17(12)23-20(25)16-3-2-4-18(19(16)21(23)26)29-15-8-5-13(22)6-9-15/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWLEXWVBMZNPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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